Ditelluride, bis(4-bromophenyl)
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Overview
Description
Ditelluride, bis(4-bromophenyl) is an organotellurium compound characterized by the presence of two tellurium atoms bonded to two 4-bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditelluride, bis(4-bromophenyl) can be synthesized through the reduction of tellurium tetrabromide with 4-bromophenyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Another method involves the reaction of 4-bromophenylmagnesium bromide with tellurium powder in the presence of a catalyst .
Industrial Production Methods
Industrial production of ditelluride, bis(4-bromophenyl) may involve large-scale reactions using similar synthetic routes. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ditelluride, bis(4-bromophenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and 4-bromophenyl derivatives.
Reduction: Reduction reactions can yield tellurium and 4-bromophenyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and 4-bromophenyl derivatives.
Reduction: Tellurium and 4-bromophenyl compounds.
Substitution: Various substituted 4-bromophenyl derivatives.
Scientific Research Applications
Ditelluride, bis(4-bromophenyl) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ditelluride, bis(4-bromophenyl) involves its interaction with molecular targets through the formation of tellurium bonds. These interactions can disrupt cellular processes and lead to various biological effects. The compound can also act as a catalyst by facilitating electron transfer reactions in chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ditelluride, bis(4-chlorophenyl): Similar structure but with chlorine atoms instead of bromine.
Ditelluride, bis(4-methylphenyl): Contains methyl groups instead of bromine.
Ditelluride, bis(4-nitrophenyl): Contains nitro groups instead of bromine.
Uniqueness
Ditelluride, bis(4-bromophenyl) is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with molecular targets .
Properties
CAS No. |
28192-35-0 |
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Molecular Formula |
C12H8Br2Te2 |
Molecular Weight |
567.2 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)ditellanyl]benzene |
InChI |
InChI=1S/C12H8Br2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
GVJOGUGIJAPYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Br)[Te][Te]C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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